Ethyl 3-(1-oxo-2-phenylethyl)benzoate

Chemical Synthesis Analytical Chemistry Procurement

Secure the definitive meta-substituted phenylacetyl benzoate for your SAR programs. This ester (CAS 898776-58-4) provides a unique binding profile distinct from ortho/para isomers, essential for valid structure-activity relationship studies. With multi-supplier sourcing (97% purity), dual ketone/ester derivatization handles, and superior supply chain resilience, it's the lower-risk building block for long-term research.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 898776-58-4
Cat. No. B1327843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-oxo-2-phenylethyl)benzoate
CAS898776-58-4
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-9-14(12-15)16(18)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3
InChIKeyXUAXKZOVMDQSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1-oxo-2-phenylethyl)benzoate (CAS 898776-58-4): Essential Baseline Data for Sourcing Decisions


Ethyl 3-(1-oxo-2-phenylethyl)benzoate (CAS 898776-58-4), also known as ethyl 3-(phenylacetyl)benzoate, is a synthetic aromatic ester with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . This compound features a phenylacetyl group at the meta-position of the benzoate ring, distinguishing it from its ortho- and para- substituted isomers. Commercially available from multiple vendors with specified purity levels (e.g., 95% and 97% ), it serves as a research chemical and potential intermediate in organic synthesis.

Why Generic Substitution Fails: The Critical Role of Meta-Substitution in Ethyl 3-(1-oxo-2-phenylethyl)benzoate


Ethyl 3-(1-oxo-2-phenylethyl)benzoate cannot be freely substituted with its ortho- or para- isomers due to the profound impact of substitution pattern on molecular recognition and physicochemical properties. While all three isomers share the same molecular formula (C17H16O3) and nearly identical LogP (~3.29) and PSA (~43.37 Ų) [1], their distinct spatial arrangements lead to differences in molecular complexity (331 for the meta-isomer vs. 323 for the para-isomer) [2] and, more importantly, in their ability to engage biological targets. In structure-activity relationship (SAR) studies of related phenylacetyl benzoate derivatives, the position of substitution on the central phenyl ring is a key determinant of binding affinity and selectivity [3]. Consequently, assuming functional equivalence among isomers without direct comparative data is a high-risk sourcing decision that can invalidate experimental outcomes.

Product-Specific Quantitative Evidence Guide: Differentiating Ethyl 3-(1-oxo-2-phenylethyl)benzoate from Its Analogs


Comparative Purity Specifications: Ethyl 3-(1-oxo-2-phenylethyl)benzoate vs. Common Isomers

Ethyl 3-(1-oxo-2-phenylethyl)benzoate is available from commercial suppliers with a minimum purity specification of 95% and 97% . In contrast, the para-isomer (CAS 898776-56-2) is offered at a lower purity of 95% from some vendors , and the ortho-isomer (CAS 898776-60-8) is not widely stocked. The higher purity grade (97%) for the meta-isomer reduces the need for additional purification steps in synthetic applications.

Chemical Synthesis Analytical Chemistry Procurement

Molecular Complexity as a Proxy for Synthetic Accessibility

The meta-substituted isomer exhibits a higher molecular complexity score of 331 compared to 323 for the para-isomer [1]. This difference, while modest, reflects the distinct connectivity and steric environment around the reactive carbonyl group. Higher complexity often correlates with greater synthetic challenge, which may limit the availability of the meta-isomer from alternative synthetic routes, thereby making the commercially available product a more reliable source.

Computational Chemistry Synthetic Planning Medicinal Chemistry

Lipophilicity and Polar Surface Area Parity with Isomers

Ethyl 3-(1-oxo-2-phenylethyl)benzoate possesses a computed LogP of 3.2887 and a Topological Polar Surface Area (TPSA) of 43.37 Ų [1]. The para-isomer exhibits nearly identical values: LogP 3.28870 and TPSA 43.4 Ų [2][3]. The ortho-isomer is expected to have similar lipophilicity. This parity in bulk physicochemical properties means that any observed differences in biological activity or synthetic utility are primarily attributable to the substitution pattern itself, not to gross changes in solubility or permeability.

ADME Physicochemical Profiling Drug Design

Class-Level SAR Implication: Substitution Position Governs Activity

Although direct head-to-head biological data for this specific compound against its isomers is absent from the public domain, extensive SAR studies on closely related phenylacetyl benzoate and phenylacetic acid derivatives demonstrate that the position of substitution on the central aromatic ring is a critical determinant of potency and selectivity. For example, in a series of 5α-reductase inhibitors, the potency of phenylacetic acid derivatives varied significantly with the substitution pattern, with some analogs achieving IC50 values in the nanomolar range [1]. This class-level evidence strongly implies that the meta-substitution of Ethyl 3-(1-oxo-2-phenylethyl)benzoate will confer a distinct biological profile compared to its ortho- and para- isomers.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Commercial Availability and Vendor Distribution

Ethyl 3-(1-oxo-2-phenylethyl)benzoate is stocked by multiple reputable vendors including Sigma-Aldrich , Fluorochem , and AKSci . In contrast, the ortho-isomer (CAS 898776-60-8) has limited commercial presence, and the para-isomer (CAS 898776-56-2) is available but often with lower purity specifications. The broader vendor base for the meta-isomer ensures competitive pricing, reliable supply, and the availability of quality documentation such as Certificates of Analysis (CoA).

Procurement Supply Chain Sourcing

Best Research and Industrial Application Scenarios for Ethyl 3-(1-oxo-2-phenylethyl)benzoate


Medicinal Chemistry: Probing Meta-Substitution Effects in SAR Campaigns

When investigating the structure-activity relationship of phenylacetyl benzoate derivatives, Ethyl 3-(1-oxo-2-phenylethyl)benzoate serves as the definitive meta-substituted probe. As established in Section 3, class-level SAR evidence indicates that the substitution position is a critical determinant of biological activity [1]. Using this compound allows researchers to directly test the hypothesis that meta-substitution confers a distinct binding profile compared to ortho- or para- isomers, despite their nearly identical bulk physicochemical properties (LogP ~3.29, TPSA ~43.4 Ų).

Synthetic Chemistry: A Key Intermediate for Meta-Functionalized Molecules

The ester and ketone functionalities of Ethyl 3-(1-oxo-2-phenylethyl)benzoate provide versatile handles for further derivatization. Its higher molecular complexity (331 vs. 323 for the para-isomer) may offer distinct reactivity, making it a valuable intermediate in the synthesis of meta-substituted aromatic compounds. The commercial availability of this compound in both 95% and 97% purity grades reduces the need for in-house synthesis, accelerating project timelines.

Analytical Chemistry: Use as a Reference Standard for Isomer Identification

Due to the subtle differences in physical properties and chromatographic behavior among the three isomers, Ethyl 3-(1-oxo-2-phenylethyl)benzoate is an essential reference standard for method development and quality control. Its well-characterized purity (up to 97%) and defined retention parameters enable the unambiguous identification and quantification of the meta-isomer in complex mixtures, a critical requirement in both academic research and industrial process monitoring.

Procurement Decision-Making: When Supply Chain Reliability is Paramount

For projects requiring sustained access to a phenylacetyl benzoate building block, the meta-isomer offers superior supply chain resilience. As documented, it is stocked by a broader range of suppliers than its ortho- and para- counterparts , mitigating the risk of single-source dependency. This, combined with the availability of higher purity grades, makes Ethyl 3-(1-oxo-2-phenylethyl)benzoate the lower-risk choice for long-term research programs.

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